

Application Notes and Protocols: Radiosynthesis and Quality Control of [11C]GSK931145

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Compound of Interest

Compound Name: GSK931145

Cat. No.: B10773678

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These application notes provide a detailed overview of the radiosynthesis and quality control procedures for [11C]**GSK931145**, a positron emission tomography (PET) radioligand for the glycine transporter type 1 (GlyT1). The protocols outlined are compiled from established methodologies to ensure the production of high-quality radiotracer for preclinical and clinical research.

Introduction

[11C]**GSK931145** is a valuable tool for in vivo imaging of GlyT1, a key target in the research and development of therapeutics for neurological and psychiatric disorders such as schizophrenia.^{[1][2]} The short half-life of carbon-11 (20.4 minutes) necessitates a rapid and efficient radiosynthesis and quality control process. These protocols are designed to be implemented by trained personnel in a facility equipped for radiopharmaceutical production.

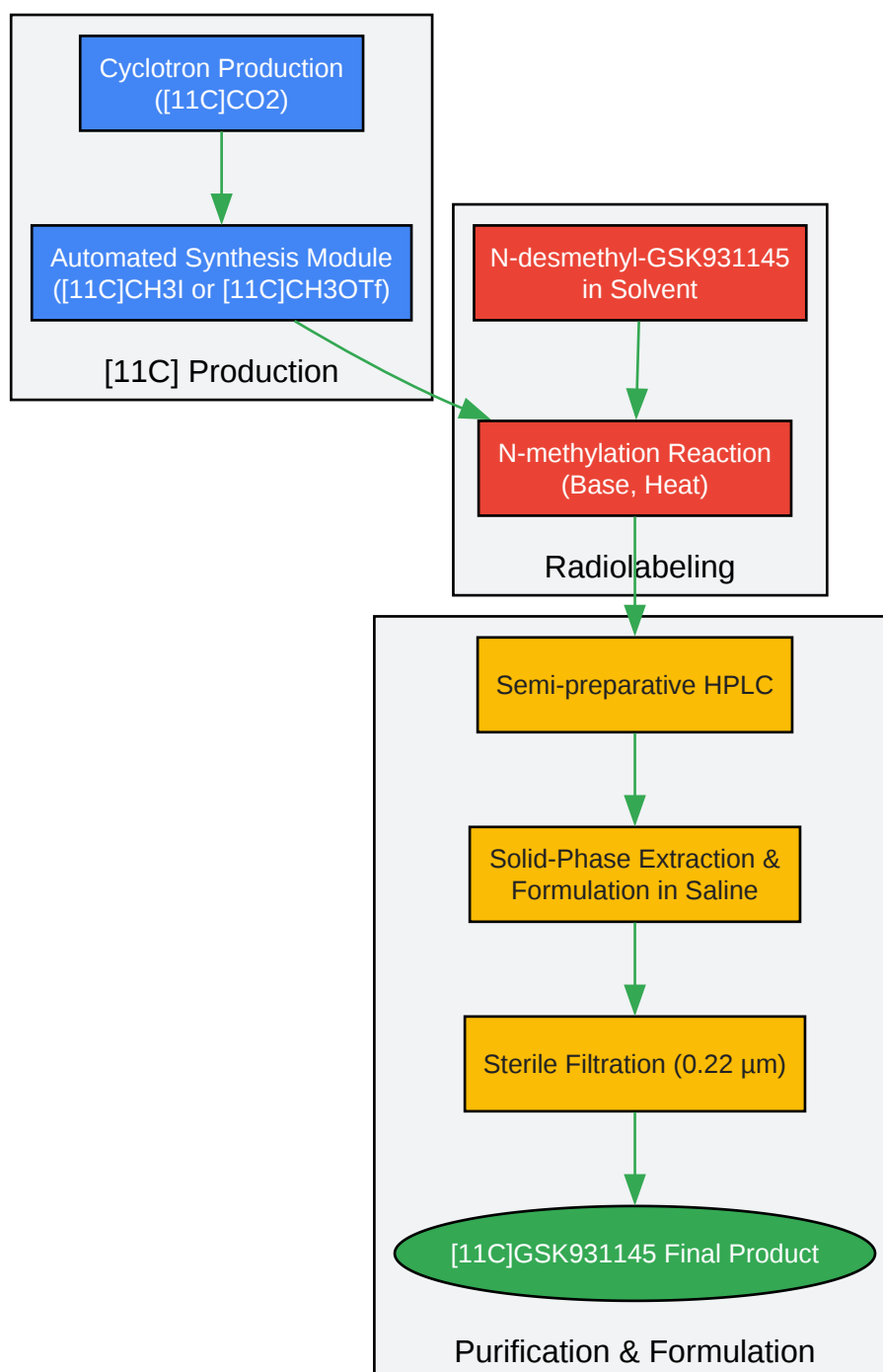
Radiosynthesis of [11C]GSK931145

The radiosynthesis of [11C]**GSK931145** is achieved through the N-methylation of its desmethyl precursor using a carbon-11 labeled methylating agent, such as [11C]methyl iodide or [11C]methyl triflate.^[1]

Experimental Protocol: Radiosynthesis

- **Precursor Preparation:** Dissolve the N-desmethyl precursor of **GSK931145** in a suitable aprotic solvent (e.g., dimethylformamide or acetone) in a reaction vessel.
- **[11C]Methylating Agent Production:** Produce [11C]carbon dioxide via the $^{14}\text{N}(p,\alpha)^{11}\text{C}$ nuclear reaction in a cyclotron. Convert the [11C]CO₂ to [11C]methyl iodide or [11C]methyl triflate using an automated synthesis module.
- **Radiolabeling Reaction:** Trap the [11C]methylating agent in the reaction vessel containing the precursor solution. The reaction is typically carried out in the presence of a suitable base to facilitate the N-methylation. Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) for a short duration (e.g., 3-5 minutes).
- **Purification:** Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).
 - **Column:** A reverse-phase C18 column is typically used.
 - **Mobile Phase:** A mixture of acetonitrile and a buffer (e.g., ammonium formate) is commonly employed. The exact gradient and composition should be optimized to achieve good separation of [11C]**GSK931145** from the precursor and any byproducts.
 - **Detection:** Monitor the elution profile using a UV detector (at a wavelength suitable for the compound, e.g., 254 nm) and a radioactivity detector.
- **Formulation:** Collect the HPLC fraction containing the purified [11C]**GSK931145**. Remove the HPLC solvents, typically by solid-phase extraction (SPE) or rotary evaporation. Formulate the final product in a sterile, injectable solution, such as normal saline.[3]
- **Sterilization:** Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.[3]

Radiosynthesis Workflow

Diagram 1: Radiosynthesis Workflow for $[^{11}\text{C}]\text{GSK931145}$

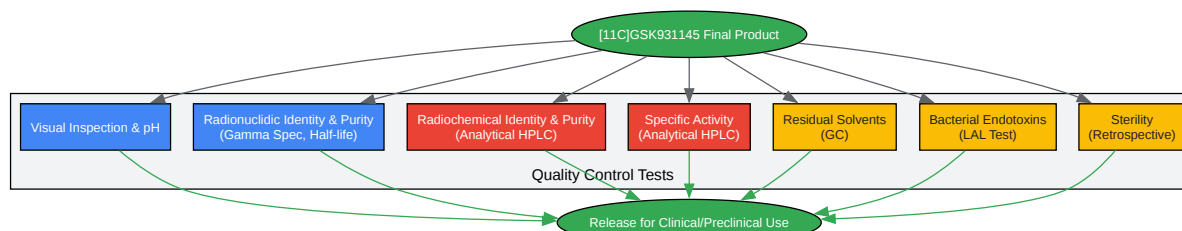


Diagram 2: Quality Control Workflow for [11C]GSK931145

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References

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- 2. 11C-Labeled GSK931145 - PubMed [pubmed.ncbi.nlm.nih.gov]
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